molecular formula C9H11NO2S B11805197 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde

2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde

Katalognummer: B11805197
Molekulargewicht: 197.26 g/mol
InChI-Schlüssel: CXPSQXVLFKWGTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde is an organic compound with the molecular formula C9H11NO2S. It is characterized by the presence of a thiazole ring substituted with a tetrahydro-2H-pyran-4-yl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of thiazole derivatives and tetrahydro-2H-pyran-4-yl intermediates. The reaction is often carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological macromolecules, contributing to its overall biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carbaldehyde is unique due to its specific substitution pattern and the presence of both a thiazole ring and an aldehyde group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C9H11NO2S

Molekulargewicht

197.26 g/mol

IUPAC-Name

2-(oxan-4-yl)-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C9H11NO2S/c11-5-8-6-13-9(10-8)7-1-3-12-4-2-7/h5-7H,1-4H2

InChI-Schlüssel

CXPSQXVLFKWGTG-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1C2=NC(=CS2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.